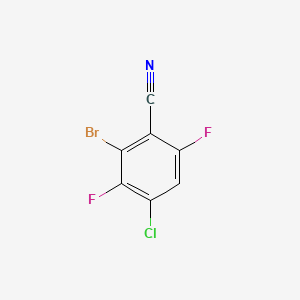
Methyl ester, (1r,2s)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl ester, (1r,2s)-, can be achieved through various methods. One common approach involves the reaction of (1R,2S)-12 with trimethylsilyldiazomethane in hexane and toluene at room temperature. The mixture is stirred for 30 minutes, followed by workup with acetic acid. The crude product is then chromatographed on silica gel to afford the desired methyl ester .
Industrial Production Methods
Industrial production of methyl ester, (1r,2s)-, often involves catalytic processes that ensure high yield and purity. For instance, the preparation of (1R,2S)-methyl dihydrojasmonate, a related compound, involves catalytic dehydrogenation and asymmetric catalytic hydrogenation reactions. These methods are advantageous due to their simplicity, mild reaction conditions, and the ability to reuse solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Methyl ester, (1r,2s)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl ester, (1r,2s)-, has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and bioactive molecules.
Mecanismo De Acción
The mechanism of action of methyl ester, (1r,2s)-, involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Methyl ester, (1r,2s)-, can be compared with other similar compounds, such as:
(1R,2S)-Menthyl acetate: A chiral ester with similar structural features but different applications in the fragrance industry.
(1R,2S)-2-Bromocyclopentanol: Another chiral compound with distinct chemical properties and reactivity.
These comparisons highlight the uniqueness of methyl ester, (1r,2s)-, in terms of its specific applications and chemical behavior.
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
methyl (1R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15)/t8?,12-/m1/s1 |
Clave InChI |
MMSKTMKTGVHMAV-LESKNEHBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
![2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)


![4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B14127056.png)



